LM22A-4 is a small molecule compound that acts as a mimetic of brain-derived neurotrophic factor and serves as an agonist for the tropomyosin receptor kinase B. This compound has garnered attention in neuroscience research due to its potential therapeutic applications in neurodegenerative diseases and its ability to activate signaling pathways associated with neuronal survival and growth. The identification of LM22A-4 was achieved through in silico screening, leveraging structural information from brain-derived neurotrophic factor to optimize its interactions with neurotrophin receptors .
The compound was developed by researchers aiming to create small molecules that could substitute for neurotrophic factors, which are often limited in their therapeutic application due to their large size and instability. LM22A-4 was synthesized as part of a series of compounds designed to selectively activate tropomyosin receptor kinase B, thereby mimicking the effects of endogenous neurotrophins .
The synthesis of LM22A-4 involves a multi-step organic chemistry process that includes modifications at specific molecular positions to enhance its biological activity. The design strategy focused on optimizing the compound's ability to bind selectively to tropomyosin receptor kinase B while minimizing off-target effects. The synthetic route typically includes:
The synthesis process is documented in various studies, where researchers reported successful yields and purity assessments using analytical techniques like high-performance liquid chromatography .
LM22A-4 possesses a specific molecular structure characterized by its ability to mimic brain-derived neurotrophic factor. The exact molecular formula and structure can be derived from its synthesis pathways, which include various functional groups conducive to receptor binding.
The compound's molecular weight is approximately 500 Da, which aligns with Lipinski's rule of five, suggesting favorable pharmacokinetic properties for oral bioavailability . Structural analysis indicates flexibility due to rotatable bonds, enhancing its interaction potential with target receptors.
LM22A-4 participates in several biochemical reactions primarily associated with its activation of tropomyosin receptor kinase B. Upon binding, it triggers downstream signaling cascades that promote neuronal survival and differentiation.
In vitro studies have shown that LM22A-4 can displace endogenous brain-derived neurotrophic factor from its receptor, demonstrating competitive binding characteristics. The activation of tropomyosin receptor kinase B leads to phosphorylation of key signaling molecules such as AKT and ERK, which are crucial for cell survival .
The mechanism by which LM22A-4 exerts its effects involves direct activation of tropomyosin receptor kinase B, leading to subsequent intracellular signaling cascades. Upon binding, LM22A-4 induces receptor dimerization and autophosphorylation, which activates downstream pathways responsible for neuronal growth and protection.
Research indicates that LM22A-4 can significantly enhance dendritic spine density in neurons, suggesting its role in synaptic plasticity—a critical aspect of learning and memory processes . The compound has been shown to initiate signaling within minutes of application, highlighting its rapid action compared to traditional neurotrophic factors.
LM22A-4 is typically presented as a solid at room temperature with good solubility in organic solvents. Its melting point and other physical characteristics are relevant for formulation purposes in pharmaceutical applications.
The chemical stability of LM22A-4 is an important consideration for its use in therapeutic settings. Studies have reported that the compound remains stable under physiological conditions, which is essential for maintaining efficacy during potential clinical applications .
LM22A-4 has been explored for various scientific applications, particularly in the fields of neuroscience and regenerative medicine. Its ability to mimic brain-derived neurotrophic factor positions it as a candidate for treating conditions such as:
LM22A-4 is defined by the molecular formula C₁₅H₂₁N₃O₆ and a molecular weight of 339.34 Da [1] [5] [9]. The compound features a central 1,3,5-benzenetricarboxamide core symmetrically substituted with N-hydroxyethyl groups. This highly polar structure contributes to its aqueous solubility (≥50 mg/mL in water) [1] [10]. The presence of three amide bonds and hydroxyethyl side chains enables hydrogen bonding with the TrkB receptor extracellular domain, critical for its agonist activity.
Table 1: Molecular Descriptors of LM22A-4
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₁N₃O₆ |
Molecular Weight | 339.34 Da |
CAS Registry Number | 37988-18-4 |
Solubility (DMSO) | ≥29 mg/mL |
Solubility (H₂O) | ≥50 mg/mL |
Synthesis of LM22A-4 involves the controlled amidation of benzene-1,3,5-tricarbonyl chloride with ethanolamine under Schotten-Baumann conditions [6]. The symmetric C₃-axis of the aromatic core eliminates stereoisomerism, though rotational flexibility of the hydroxyethyl groups creates conformational isomers. Computational modeling confirms that the bioactive conformation aligns with the spatial orientation of BDNF’s loop II domain (SKGQL motif), enabling TrkB engagement [3] [6]. Modifications at the para-position of the benzamide ring (e.g., halogenation) have been explored to enhance metabolic stability without compromising receptor affinity [6].
LM22A-4 acts as a brain-derived neurotrophic factor (BDNF) mimetic and partial agonist of the tropomyosin-related kinase B (TrkB) receptor. It demonstrates high selectivity for TrkB over related receptors TrkA and TrkC. In NIH-3T3 cells expressing individual Trk isoforms, LM22A-4 (500 nM) induced phosphorylation of TrkB but not TrkA or TrkC [3] [6] [9]. This selectivity arises from its mimicry of BDNF’s loop II subdomain, which mediates specific TrkB docking. Unlike BDNF, LM22A-4 does not bind the p75NTR co-receptor, potentially reducing pro-apoptotic signaling [3] [7].
LM22A-4 binds the TrkB extracellular domain with an IC₅₀ of 47 nM in fluorescence anisotropy-based BDNF displacement assays [2] [5] [8]. This high-affinity interaction triggers receptor dimerization and autophosphorylation at tyrosine residues (e.g., Y490), initiating downstream signaling cascades. Kinetic studies reveal that LM22A-4 induces sustained but attenuated TrkB activation compared to BDNF, consistent with its partial agonist profile (intrinsic activity ≈85%) [2] [3].
Table 2: Pharmacodynamic Properties of LM22A-4
Parameter | Value | Experimental Context |
---|---|---|
TrkB Binding IC₅₀ | 47 nM | Fluorescence anisotropy assay |
TrkB Activation EC₅₀ | 200–500 pM | Hippocampal neuron survival |
Selectivity (vs. TrkA) | >1000-fold | Recombinant Trk-expressing cells |
Max. Efficacy vs. BDNF | 80–89% | Neuronal survival assay |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: